2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an indole moiety fused with a pyridine ring, along with an isoindoline structure.
Preparation Methods
The synthesis of 2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction involving an appropriate precursor.
Coupling of Indole and Pyridine: The indole and pyridine moieties are coupled together using a suitable linker, such as a propyl group, under specific reaction conditions.
Formation of the Isoindoline Structure: The final step involves the cyclization of the intermediate compound to form the isoindoline structure.
Chemical Reactions Analysis
2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Research: It serves as a model compound for studying the reactivity and properties of indole and pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell proliferation and survival . Molecular docking studies have revealed that the compound binds to the active site of these kinases, thereby inhibiting their activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one include:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound shares the indole and pyridine moieties but lacks the isoindoline structure.
8-nitro-1,3,4,5-tetrahydrothiino[4,3-b]indole: This compound has a similar indole structure but contains a thiino ring instead of a pyridine ring.
ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate: This compound has a similar core structure but includes a chloro and carboxylate group.
The uniqueness of this compound lies in its combination of the indole, pyridine, and isoindoline structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H23N3O3/c1-29-16-6-7-20-18(12-16)19-14-25(10-8-21(19)24-20)22(27)9-11-26-13-15-4-2-3-5-17(15)23(26)28/h2-7,12,24H,8-11,13-14H2,1H3 |
InChI Key |
MQUIYBASKDOZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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